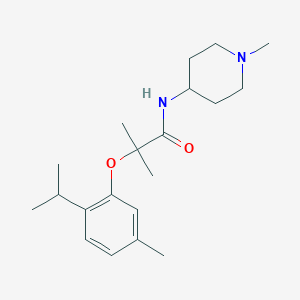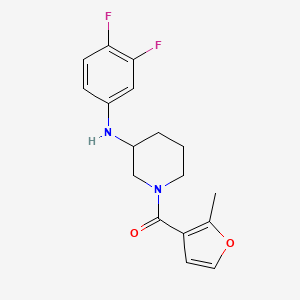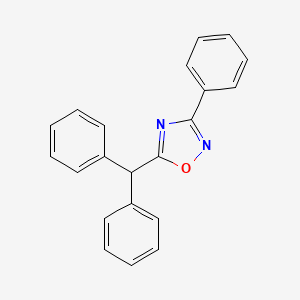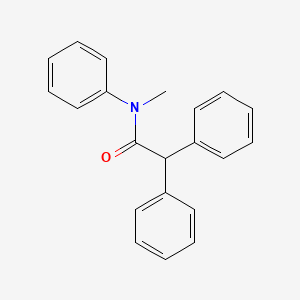
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first discovered by scientists at Merck & Co. in the late 1990s and has since been extensively studied for its potential therapeutic applications.
作用机制
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by selectively blocking the dopamine D4 receptor, which is primarily found in the prefrontal cortex of the brain. By blocking this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This suggests that it may have a broad range of effects on brain function and behavior.
实验室实验的优点和局限性
One of the primary advantages of using 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and brain function. However, one limitation of using this compound is that it may not fully replicate the effects of natural dopamine signaling, as it only blocks one specific receptor subtype.
未来方向
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that affect the dopamine system. Another potential application is in the treatment of cognitive deficits associated with psychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the long-term effects of this compound on brain function and behavior.
合成方法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propionyl chloride to form 2-isopropyl-5-methylphenyl propionate. This intermediate is then reacted with N-methylpiperidine and methyl magnesium bromide to form the final product, this compound.
科学研究应用
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
属性
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-8-7-15(3)13-18(17)24-20(4,5)19(23)21-16-9-11-22(6)12-10-16/h7-8,13-14,16H,9-12H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDOPHCLBCWOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)


![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)


